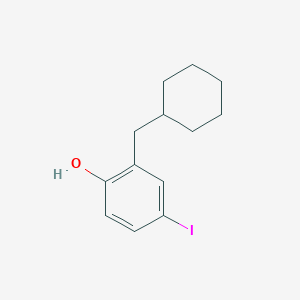
2-(Cyclohexylmethyl)-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-4-iodophenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-iodophenol can be achieved through several methods. One common approach involves the iodination of 2-(Cyclohexylmethyl)phenol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under mild conditions to ensure the selective introduction of the iodine atom at the para position relative to the phenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group to a corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of cyclohexylmethylphenol or other reduced derivatives.
Scientific Research Applications
2-(Cyclohexylmethyl)-4-iodophenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-4-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the cyclohexylmethyl group provides hydrophobic interactions. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethyl)phenol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-Iodophenol: Lacks the cyclohexylmethyl group, affecting its hydrophobic interactions and overall properties.
2-(Cyclohexylmethyl)-4-bromophenol:
Uniqueness
2-(Cyclohexylmethyl)-4-iodophenol is unique due to the combination of the cyclohexylmethyl group and the iodine atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17IO |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-4-iodophenol |
InChI |
InChI=1S/C13H17IO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChI Key |
GSTVHYGEDJOVQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















